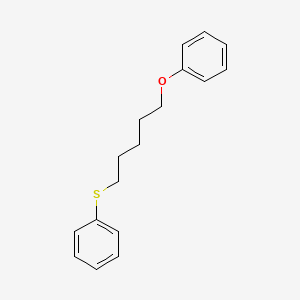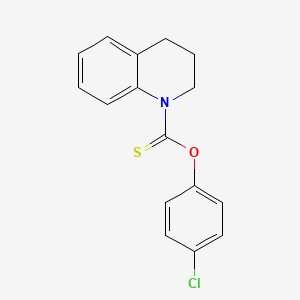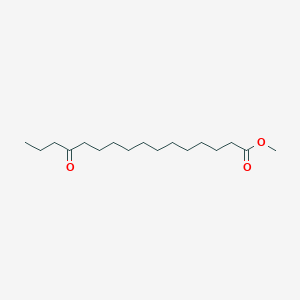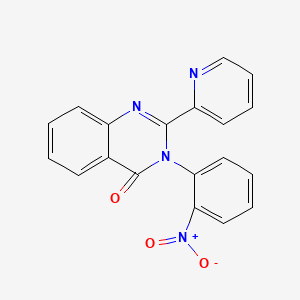
Benzene, ((5-phenoxypentyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, ((5-phenoxypentyl)thio)- is an organosulfur compound with the molecular formula C₁₇H₂₀OS. This compound features a benzene ring substituted with a 5-phenoxypentylthio group, making it a unique member of the thiophenol derivatives. Thiophenol derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, ((5-phenoxypentyl)thio)- typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of benzene with 5-phenoxypentylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. For instance, the reaction of benzene with 5-phenoxypentylthiol can be catalyzed by transition metal catalysts such as palladium or copper, which can enhance the reaction rate and yield .
Types of Reactions:
Oxidation: Benzene, ((5-phenoxypentyl)thio)- can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Halogens, nitro compounds
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
Benzene, ((5-phenoxypentyl)thio)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzene, ((5-phenoxypentyl)thio)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, which can modulate its biological activity. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparaison Avec Des Composés Similaires
Thiophenol (Benzenethiol): A simpler analog with a thiol group directly attached to the benzene ring.
Phenylthioethers: Compounds where the sulfur atom is bonded to a phenyl group and an alkyl or aryl group.
Uniqueness: Benzene, ((5-phenoxypentyl)thio)- is unique due to the presence of the 5-phenoxypentyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
59950-12-8 |
|---|---|
Formule moléculaire |
C17H20OS |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
5-phenoxypentylsulfanylbenzene |
InChI |
InChI=1S/C17H20OS/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clé InChI |
XJRKBEYACQXERP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCCSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)


![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)
![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)







![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
